sec-Butylammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

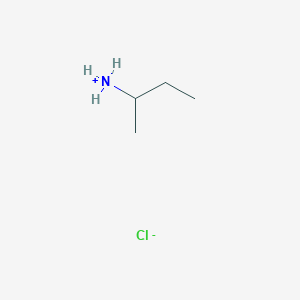

sec-Butylammonium chloride, also known as 2-butanamine hydrochloride, is an organic compound with the molecular formula C₄H₁₂ClN. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Mécanisme D'action

- During this process, hydrogen ions are liberated, leading to increased acidity (lower pH), along with the release of chloride ions .

- Impact on Bioavailability : Its pharmacokinetics influence its overall availability and duration of action .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: sec-Butylammonium chloride can be synthesized through the reaction of sec-butylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where sec-butylamine is dissolved in water and hydrochloric acid is added dropwise. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of sec-butylamine to a reactor containing hydrochloric acid. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The resulting product is purified through crystallization and filtration to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: sec-Butylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Acid-Base Reactions: As a salt of a weak base (sec-butylamine) and a strong acid (hydrochloric acid), it can react with bases to form sec-butylamine and the corresponding salt.

Complex Formation: It can form complexes with metal ions, which are useful in various catalytic processes.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in acid-base reactions to regenerate sec-butylamine.

Metal Ions: Transition metal ions such as copper(II) or nickel(II) are used in complex formation reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include sec-butyl alcohol, sec-butyl ethers, or sec-butylamines.

Acid-Base Reaction Products: sec-Butylamine and the corresponding salt (e.g., sodium chloride).

Complexes: Metal complexes with sec-butylammonium ligands.

Applications De Recherche Scientifique

sec-Butylammonium chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

Biology: It is employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

Industry: It is used in the production of specialty chemicals, catalysts, and as an intermediate in the synthesis of agrochemicals and dyes.

Comparaison Avec Des Composés Similaires

tert-Butylammonium chloride: Similar in structure but with a different arrangement of the butyl group.

n-Butylammonium chloride: Has a straight-chain butyl group instead of a branched one.

iso-Butylammonium chloride: Contains an isobutyl group.

Uniqueness: sec-Butylammonium chloride is unique due to its specific branching of the butyl group, which influences its reactivity and interactions with other molecules. This branching can lead to different steric and electronic effects compared to its isomers, making it suitable for specific applications where these properties are advantageous.

Activité Biologique

sec-Butylammonium chloride (CAS 10049-60-2) is a quaternary ammonium salt with diverse applications in chemical and biological contexts. Its chemical structure, characterized by a sec-butyl group attached to an ammonium ion, imparts unique properties that facilitate interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular functions, and potential therapeutic applications.

- Molecular Formula: C₄H₁₂ClN

- Molecular Weight: 109.598 g/mol

- IUPAC Name: this compound

-

Chemical Structure:

C4H12N+Cl−

This compound exhibits cationic properties, allowing it to interact with negatively charged sites on proteins and cell membranes. This interaction can alter membrane permeability and influence various cellular functions, including:

- Cellular Uptake: The compound can enhance the uptake of other molecules across cell membranes by disrupting lipid bilayers.

- Protein Interaction: It may bind to proteins, affecting their conformation and activity, which could lead to altered enzymatic functions or signaling pathways .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in antimicrobial formulations. The minimum inhibitory concentration (MIC) for certain bacteria has been evaluated in studies, demonstrating its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. These studies typically involve exposing cultured cells to varying concentrations of the compound and measuring cell viability using assays like MTT or LDH release. Results suggest that while the compound exhibits antimicrobial activity, it also presents cytotoxic effects at higher concentrations .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 0.5 mg/mL, suggesting potential for development as an antiseptic agent .

- Cell Membrane Interaction : Another investigation focused on the interaction of this compound with cell membranes. The study utilized fluorescence microscopy to visualize changes in membrane integrity upon treatment with the compound, revealing that it disrupts membrane structures leading to increased permeability .

Summary of Biological Activities

Propriétés

Numéro CAS |

10049-60-2 |

|---|---|

Formule moléculaire |

C4H12ClN |

Poids moléculaire |

109.60 g/mol |

Nom IUPAC |

butan-2-amine;hydrochloride |

InChI |

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H |

Clé InChI |

VBPUICBFVUTJSE-UHFFFAOYSA-N |

SMILES |

CCC(C)[NH3+].[Cl-] |

SMILES canonique |

CCC(C)N.Cl |

Key on ui other cas no. |

10049-60-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.